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The landscape of asthma therapeutics has been significantly shaped by the outcomes of
clinical trials targeting the Prostaglandin D2 Receptor 2 (DP2), also known as CRTh2. The
discontinuation of Fevipiprant, a once-promising DP2 antagonist, after failing to meet primary
endpoints in Phase Il trials, has prompted a critical re-evaluation of this pathway as a
therapeutic target. This guide provides a comprehensive comparison of Fevipiprant and other
key DP2 antagonists, presenting the available clinical trial data, experimental methodologies,
and a forward-looking perspective on the viability of the DP2 receptor in the future of asthma
therapy.

The Promise and Peril of Targeting the DP2
Receptor

The DP2 receptor is a key player in the type 2 inflammatory cascade that drives allergic
asthma.[1] Prostaglandin D2 (PGD2), released primarily from mast cells upon allergen
exposure, binds to the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells,
type 2 innate lymphoid cells (ILC2s), and eosinophils. This interaction triggers a cascade of
events leading to eosinophilic inflammation, airway hyperresponsiveness, and mucus
production, all hallmark features of asthma.[1] Consequently, blocking the DP2 receptor with an
antagonist was a highly anticipated therapeutic strategy to disrupt this inflammatory cycle.

Fevipiprant (QAWO039), developed by Novartis, was a frontrunner in this class of drugs.
However, the Phase Il clinical trial program, encompassing the LUSTER and ZEAL studies,
delivered disappointing results, ultimately leading to the termination of its development for

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1672611?utm_src=pdf-interest
https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6324611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6324611/
https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

asthma.[2][3] This outcome has cast a shadow over the entire class of DP2 antagonists and
has spurred a deeper investigation into the complexities of the DP2 pathway and the design of
clinical trials for asthma.

Comparative Analysis of DP2 Receptor Antagonists

This section provides a detailed comparison of the clinical trial data for Fevipiprant and other
notable DP2 receptor antagonists.

Fevipiprant (QAW039)

Fevipiprant was extensively studied in a comprehensive Phase Ill program. The ZEAL-1 and
ZEAL-2 trials investigated the efficacy of Fevipiprant in patients with moderate, uncontrolled
asthma, with the primary endpoint being the change from baseline in pre-dose forced
expiratory volume in one second (FEV1) after 12 weeks.[4] The LUSTER-1 and LUSTER-2
trials focused on patients with severe, uncontrolled asthma, with the primary endpoint being the
reduction in the annual rate of moderate-to-severe asthma exacerbations over 52 weeks.

Table 1: Summary of Fevipiprant Phase Il Clinical Trial Data
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. Patient Treatment Primary
Trial . N ; Outcome
Population Arm(s) Endpoint
Did not meet
primary
endpoint. LS
mean change
from baseline
Moderate, o Change from in pre-dose
Fevipiprant o
uncontrolled baseline in FEV1: 112
150 mg once
ZEAL-1 asthma 662 o pre-dose mL
aily vs.
(GINA Steps Y FEV1 at 12 (Fevipiprant)
Placebo
3&4) weeks vs. 71 mL
(Placebo)
(Difference:
41 mL; 95%
Cl: -6, 88;
p=0.088)
Did not meet
primary
endpoint. LS
mean change
from baseline
Moderate, o Change from in pre-dose
Fevipiprant o
uncontrolled baseline in FEV1: 126
150 mg once
ZEAL-2 asthma 685 dail pre-dose mL
aily vs.
(GINA Steps Y FEV1 at 12 (Fevipiprant)
Placebo
3&4) weeks vs. 157 mL
(Placebo)
(Difference:
-31 mL; 95%
Cl: -80, 18;
p=0.214)
LUSTER-1 Severe, 894 Fevipiprant Annualized Did not meet
uncontrolled 150 mg or rate of primary
asthma 450 mg once moderate-to- endpoint.
severe Annualized
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(GINA Steps
4 & 5)

daily vs.

Placebo

exacerbation
s over 52

weeks

rate ratio vs.
Placebo
(Overall
population): -
150 mg: 0.96
(95% CI:
0.75-1.22) -
450 mg: 0.78
(95% CI:
0.61-1.01)

LUSTER-2

Severe,
uncontrolled
asthma
(GINA Steps
4 & 5)

877

Fevipiprant
150 mg or
450 mg once
daily vs.

Placebo

Annualized
rate of
moderate-to-
severe
exacerbation

s over 52

Did not meet
primary
endpoint.
Annualized
rate ratio vs.
Placebo
(Overall
population): -
150 mg: 0.82

(95% CI:
0.62-1.07) -
450 mg: 0.76
(95% CI:
0.58-1.00)

weeks

Despite failing to meet their primary endpoints, pooled analyses of the LUSTER trials
suggested a modest, though not statistically significant, reduction in exacerbation rates with the
450 mg dose of Fevipiprant. The drug was generally well-tolerated across all studies.

Other DP2 Receptor Antagonists

Several other companies have developed and tested DP2 receptor antagonists, with largely
similar outcomes to Fevipiprant.

Table 2: Summary of Clinical Trial Data for Other DP2 Receptor Antagonists
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Drug

Trial

Patient
Population

Treatment
Arm(s)

Key
Outcomes

GB001
(Gossamer
Bio)

LEDA (Phase
lb)

Moderate-to-
severe

) - 480
eosinophilic

asthma

GBO001 20
mg, 40 mg,
60 mg once
daily vs.
Placebo

Did not meet
primary
endpoint
(asthma
worsening).
Numeric
reductions in
the odds of
asthma
worsening
were
observed
across all
GB001
groups (32-
35%) but
were not
statistically

significant.

0OC000459
(Oxagen)

Phase Il

Moderate
persistent

132
asthma

(steroid-free)

0OC000459
200 mg twice
daily vs.
Placebo

In the per-
protocol
population, a
significant
improvement
in FEV1 was
observed
(9.2% vs.
1.8% with
placebo;
p=0.037).
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Significantly
reduced the
allergen-
induced late
asthmatic
o response
o Setipiprant
Setipiprant ] (AUC(3-10h)
] Allergic 1000 mg S
(Actelion/Aller  Phase Il 18 ] i inhibited by
asthma twice daily vs.
gan) 25.6%;
Placebo

p=0.006) and
airway
hyperrespons
iveness to
methacholine

(p=0.0029).

The clinical trial results for these alternative DP2 antagonists mirror the experience with
Fevipiprant, showing some signals of efficacy but ultimately failing to demonstrate a robust
and clinically meaningful benefit in larger trials.

Experimental Protocols

Understanding the methodologies employed in these key clinical trials is crucial for interpreting
their outcomes.

Fevipiprant (LUSTER-1 and LUSTER-2) Study Design

The LUSTER trials were replicate, Phase Ill, multicenter, randomized, double-blind, placebo-
controlled, parallel-group studies.

o Participants: Patients aged 12 years and older with uncontrolled severe asthma (GINA Steps
4 or 5) despite treatment with medium-to-high dose inhaled corticosteroids (ICS) plus at least
one other controller medication. Patients were required to have a history of at least two
asthma exacerbations in the previous year.

» Randomization: Patients were randomized in a 1:1:1 ratio to receive Fevipiprant 150 mg,
Fevipiprant 450 mg, or placebo, administered orally once daily for 52 weeks.
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e Primary Endpoint: The primary endpoint was the annual rate of moderate-to-severe asthma
exacerbations.

o Key Secondary Endpoints: Included changes in FEV1, Asthma Control Questionnaire (ACQ)
scores, and Asthma Quiality of Life Questionnaire (AQLQ) scores.

o Biomarker Stratification: Patients were stratified based on their baseline blood eosinophil
counts (=250 cells/pL or <250 cells/uL).

GB001 (LEDA) Study Design

The LEDA trial was a Phase llb, randomized, double-blind, placebo-controlled, dose-ranging
study.

o Participants: Patients with moderate-to-severe eosinophilic asthma.

» Randomization: Patients were randomized to receive one of three doses of GB001 (20 mg,
40 mg, or 60 mg) or placebo, administered orally once daily for 24 weeks.

e Primary Endpoint: The primary endpoint was a composite of "asthma worsening," which
included deterioration in lung function, increased rescue medication use, or an asthma
exacerbation.

Visualizing the Science
DP2 Receptor Signaling Pathway

The following diagram illustrates the central role of the DP2 receptor in the allergic
inflammatory cascade in asthma.
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DP2 Receptor Signaling in Asthma

Comparative Clinical Trial Workflow

This diagram outlines a generalized workflow for the Phase Il clinical trials of DP2 receptor

antagonists like Fevipiprant.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1672611?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Screening & Enrollment

l
_

|
e

Treatment ;hase

- Randomization (1:1:1) -
DP2 Antagonist DP2 Antagonist
(Dose 1) (Dose 2)

Follow-up

& Analysis
—
Primary & Secondary
Endpoint Analysis

Click to download full resolution via product page

DP2 Antagonist Phase Il Trial Workflow
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Re-evaluating the DP2 Receptor as a Therapeutic
Target

The consistent failure of multiple DP2 antagonists to meet primary endpoints in late-stage
clinical trials has led to several hypotheses regarding the target's validity and the approach to
its inhibition.

o Patient Heterogeneity: Asthma is a highly heterogeneous disease. It is possible that DP2
receptor antagonists are only effective in a specific sub-population of patients with asthma
that was not adequately identified or enriched in the clinical trials. While the Fevipiprant
trials did stratify patients by eosinophil levels, this may not have been a sufficiently precise
biomarker.

e Redundancy in Inflammatory Pathways: The inflammatory cascade in asthma is complex
and involves multiple redundant pathways. It is possible that blocking the DP2 pathway
alone is insufficient to produce a clinically meaningful effect, as other pathways can
compensate and continue to drive inflammation.

e Drug Properties and Dosing: While Fevipiprant and other antagonists showed good safety
profiles, questions remain about whether optimal target engagement was achieved in the
airways and whether the dosing regimens were sufficient to suppress the DP2 pathway's
activity in the face of high PGD2 concentrations during an exacerbation.

o Concomitant Medications: One hypothesis suggests that the concurrent use of
corticosteroids, a standard of care in the trial participants, may have diminished the
therapeutic effect of DP2 antagonists. Corticosteroids can downregulate the expression of
cyclooxygenase-2 (COX-2), leading to reduced PGD2 production, and thus potentially
lessening the impact of a DP2 antagonist.

The Future of DP2 Receptor Antagonism

Despite the setbacks with Fevipiprant and other first-generation DP2 antagonists, the scientific
rationale for targeting this pathway in allergic diseases remains compelling. The failures have
provided valuable lessons for the future of drug development in this area.

Future strategies may involve:
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e Improved Patient Selection: The development of more sophisticated biomarkers to identify
patients who are most likely to respond to DP2 antagonism is critical. This may involve a
deeper understanding of the genetic and molecular drivers of different asthma endotypes.

o Combination Therapies: Exploring the use of DP2 antagonists in combination with other
therapies that target different inflammatory pathways could lead to synergistic effects and
improved clinical outcomes.

e Novel Drug Candidates: The development of new DP2 antagonists with improved
pharmacological properties, such as enhanced potency, longer receptor residence time, or
different mechanisms of action (e.g., allosteric modulators), may overcome the limitations of
the first-generation compounds.

o Exploring Other Indications: The role of the DP2 receptor is being investigated in other
allergic and inflammatory conditions, such as atopic dermatitis, chronic rhinosinusitis with
nasal polyps, and eosinophilic esophagitis, where it may yet prove to be a valid therapeutic
target.

In conclusion, while the Fevipiprant trials represented a significant setback, they have not
necessarily invalidated the DP2 receptor as a therapeutic target. Instead, they have highlighted
the complexities of asthma pathophysiology and the challenges of developing targeted
therapies for heterogeneous diseases. The lessons learned from these trials will be invaluable
in guiding future research and development efforts aimed at harnessing the therapeutic
potential of the DP2 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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